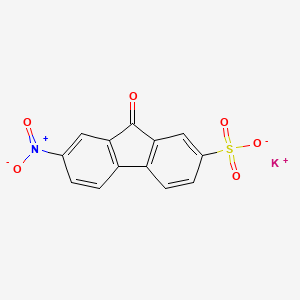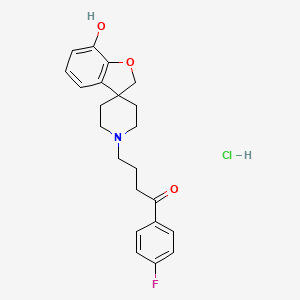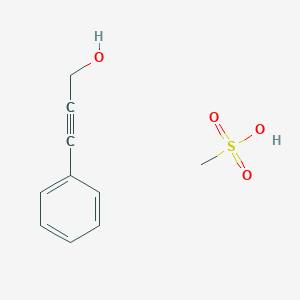
Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a compound that combines methanesulfonic acid with 3-phenylprop-2-yn-1-ol. The latter is an organic compound with the molecular formula C9H8O, known for its applications in various chemical reactions and industrial processes . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylprop-2-yn-1-ol typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like Lindlar’s catalyst or palladium acetate . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-phenylprop-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as Lindlar’s catalyst or hydrogen in the presence of palladium are typical.
Substitution: Bases like potassium tert-butoxide and solvents like tetrahydrofuran are often employed.
Major Products
The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-phenylprop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: A precursor in the synthesis of 3-phenylprop-2-yn-1-ol.
Phenylpropanol: A reduced form of the compound.
Phenylpropanoic acid: An oxidized derivative.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
82490-61-7 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
methanesulfonic acid;3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4) |
InChI Key |
YFGWGCCKSSIXBD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


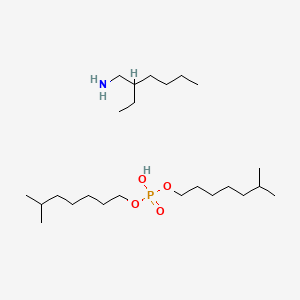
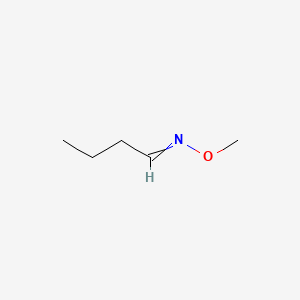
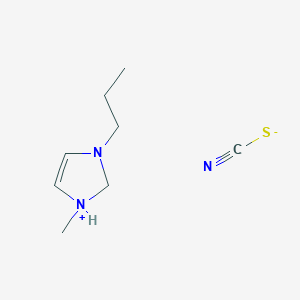
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
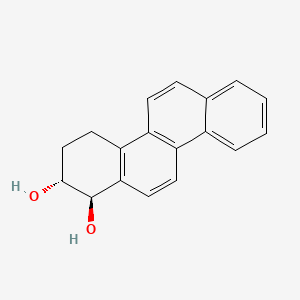
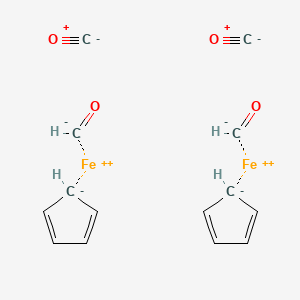

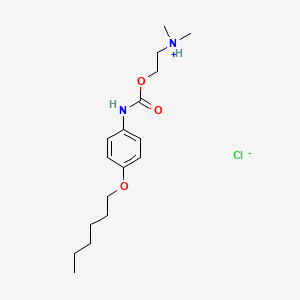
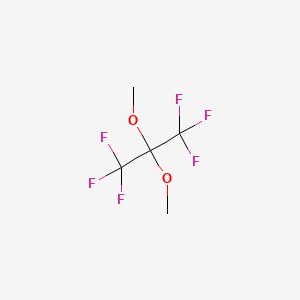
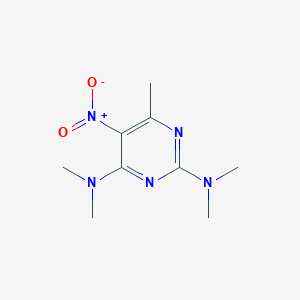
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
